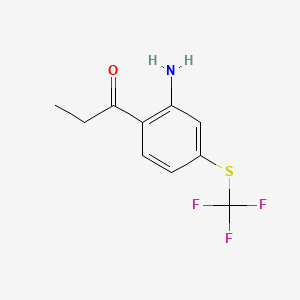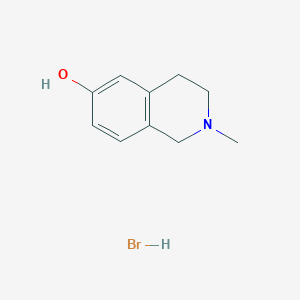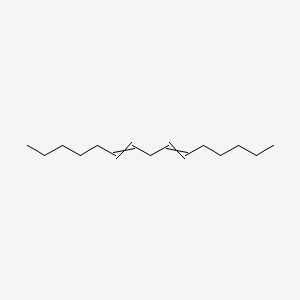![molecular formula C12H19NO4S B14068289 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- CAS No. 102362-80-1](/img/structure/B14068289.png)
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- is a chemical compound with a complex structure that includes a sulfonic acid group, a hydroxyphenyl group, and a propylamino group
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic routes often include the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with propylamine under controlled conditions to form the hydroxyphenyl intermediate.
Sulfonation: The hydroxyphenyl intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Final Assembly: The final step involves the coupling of the sulfonated hydroxyphenyl intermediate with the propylamino group to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group, using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes. The propylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- can be compared with other similar compounds, such as:
3-Hydroxypropane-1-sulfonic acid: This compound has a similar sulfonic acid group but lacks the hydroxyphenyl and propylamino groups, making it less versatile in terms of chemical reactivity and biological activity.
1-Hydroxypropane-3-sulfonic acid: This compound also contains a sulfonic acid group but differs in the position of the hydroxy group, affecting its chemical properties and applications.
Properties
CAS No. |
102362-80-1 |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
3-[3-(3-hydroxyphenyl)propylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c14-12-6-1-4-11(10-12)5-2-7-13-8-3-9-18(15,16)17/h1,4,6,10,13-14H,2-3,5,7-9H2,(H,15,16,17) |
InChI Key |
WSLNVXRJYUTLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCNCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)


![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)




![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)



